7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide
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Overview
Description
7-Ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an ethoxy group, and a phthalimide moiety
Mechanism of Action
The compound also contains an indole group , which is a bioactive aromatic compound that has been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit enzyme activity by binding to the active site or an allosteric site, leading to conformational changes that reduce enzyme function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to changes in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance . These interactions highlight the potential of this compound as a modulator of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.
Attachment of Phthalimide Moiety: The phthalimide group is attached via a condensation reaction between the benzofuran derivative and phthalic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the phthalimide moiety, typically using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can take place on the benzofuran ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their anti-inflammatory and anticancer properties. The presence of the phthalimide moiety is particularly significant, as it is known to interact with biological macromolecules.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its benzofuran core is of interest in the design of organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
7-Ethoxybenzofuran-2-carboxamide: Lacks the phthalimide moiety, making it less versatile in biological applications.
N-(2-Methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
7-Methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its electronic properties.
Uniqueness
The unique combination of the ethoxy group, benzofuran core, and phthalimide moiety in 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-ethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-26-15-6-4-5-11-9-16(27-17(11)15)18(23)21-12-7-8-13-14(10-12)20(25)22(2)19(13)24/h4-10H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDMKRRYIWOHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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